molecular formula C19H23N5OS B2414331 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide CAS No. 832680-58-7

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2414331
CAS No.: 832680-58-7
M. Wt: 369.49
InChI Key: ZGGWJCXGVXLEIQ-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a complex organic compound that features an indole ring, a triazole ring, and a cyclohexylacetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-24-18(15-11-20-16-10-6-5-9-14(15)16)22-23-19(24)26-12-17(25)21-13-7-3-2-4-8-13/h5-6,9-11,13,20H,2-4,7-8,12H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGWJCXGVXLEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a novel synthetic derivative that combines the structural features of indole and triazole moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology.

Synthesis

The synthesis of this compound involves the reaction of cyclohexylacetamide with a thioether derivative of 1H-indole and 1,2,4-triazole. The detailed synthetic route typically includes:

  • Formation of Indole Derivative : Starting from commercially available indole derivatives.
  • Thioether Formation : Reacting the indole derivative with a thiol to introduce the thio group.
  • Cyclohexylacetamide Coupling : Finally, coupling with cyclohexylacetamide under appropriate conditions to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and neuroprotective effects.

Anticancer Activity

Several studies have demonstrated that compounds containing indole and triazole structures exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of Cell Proliferation : The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways, leading to increased caspase activity.

For example, a study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. This specific compound has been investigated for its potential in treating neurodegenerative diseases by:

  • Inhibiting Tau Aggregation : Some studies suggest that compounds with similar structures can inhibit tau aggregation, which is implicated in Alzheimer's disease .
  • Reducing Oxidative Stress : The antioxidant properties associated with indole derivatives may protect neuronal cells from oxidative damage.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by Patil et al. synthesized various indole derivatives and tested their anticancer activity against the NCI-60 cell line panel. The results indicated that compounds with similar structural motifs to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide exhibited selective cytotoxicity towards specific cancer types .
  • Neuroprotective Evaluation :
    • Research on neuroprotective effects highlighted that certain triazole-containing compounds could protect against neuronal cell death induced by neurotoxic agents. This was attributed to their ability to modulate signaling pathways involved in cell survival .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerHCT116 (Colon Cancer)5.0Induction of apoptosis
AnticancerMCF7 (Breast Cancer)7.5Inhibition of cell proliferation
NeuroprotectionNeuronal Cell ModelsN/AInhibition of tau aggregation

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